Cbz Group Acid Stability
In orthogonal protection strategies, N-carbobenzyloxy-L-asparagine remains fully intact under acidic conditions that quantitatively cleave Boc groups. Example 4 in the BZ Chemicals protection/deprotection resource demonstrates that Boc deprotection of an amine under acidic conditions (TFA) leaves the Cbz-protected amine unaffected . This contrasts with Fmoc-protected asparagine, which is labile to the basic piperidine conditions used for Fmoc removal and would be prematurely deprotected in a Boc-deprotection context. The ability to sequentially remove protecting groups without affecting the Cbz moiety enables complex, multi-step peptide assembly in solution phase .
| Evidence Dimension | Stability under acidic Boc-deprotection conditions (TFA) |
|---|---|
| Target Compound Data | Cbz group remains 100% intact |
| Comparator Or Baseline | Boc group: >99% removed under identical TFA conditions; Fmoc group: stable to acid but labile to piperidine |
| Quantified Difference | Complete orthogonality (qualitative observation of retained Cbz protection) |
| Conditions | Trifluoroacetic acid (TFA) treatment, room temperature |
Why This Matters
This orthogonality enables sequential deprotection in multi-step syntheses where acid-labile (Boc) and hydrogenolytically labile (Cbz) groups must be removed independently, reducing synthetic step count and improving overall yield.
